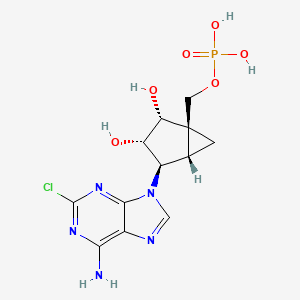
2,6-Difluoro-4-isopropyloxybenzyl alcohol
説明
“2,6-Difluoro-4-isopropyloxybenzyl alcohol” is a chemical compound with the CAS Number: 438049-80-0 . It has a molecular weight of 202.2 and its molecular formula is C10H12F2O2 . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “2,6-Difluoro-4-isopropyloxybenzyl alcohol” is 1S/C10H12F2O2/c1-6(2)14-7-3-9(11)8(5-13)10(12)4-7/h3-4,6,13H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluoro-4-isopropyloxybenzyl alcohol” include a molecular weight of 202.2 and a molecular formula of C10H12F2O2 . The compound is stored at a temperature of 2-8°C . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Chemical Modification and Protective Groups in Synthesis
2,6-Difluoro-4-isopropyloxybenzyl alcohol is used in chemical synthesis, particularly in the protection of alcohols and carboxylic acids. For instance, a similar compound, (2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate, can activate alcohols and carboxylic acids, transforming a variety of alcohols into ethers. These ethers are resistant to typical deprotection conditions for benzyl and 4-methoxybenzyl ether groups but can be deprotected by treatment with trifluoroacetic acid in dichloromethane. This process is applicable both in solution and on polymer support (Kurosu & Li, 2009).
Molecular Spectroscopy Studies
In the field of molecular spectroscopy, related fluorobenzyl alcohols, like 2,5-difluorobenzyl alcohol, have been studied. Their rotational spectra have been measured in a supersonic expansion by Fourier transform microwave spectroscopy. Such studies provide insights into molecular structures and intermolecular interactions, which are crucial in understanding chemical behavior (Evangelisti, Favero, & Caminati, 2010).
Deoxyfluorination of Alcohols
In the realm of organic synthesis, compounds similar to 2,6-Difluoro-4-isopropyloxybenzyl alcohol are used in the deoxyfluorination of alcohols. For example, N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine (DFMBA) effectively converts primary alcohols to fluorides under specific conditions. This process is significant in the synthesis of glycosyl fluorides and other fluorinated compounds, offering chemoselectivity and stability under reaction conditions (Kobayashi, Yoneda, Fukuhara, & Hara, 2004).
Photocatalytic Oxidation Studies
Similar benzyl alcohol derivatives are used in photocatalytic oxidation studies. These compounds, when exposed to titanium dioxide under specific light conditions, undergo oxidation to form aldehydes. This process is significant for understanding photocatalytic reactions and developing efficient catalysts for organic synthesis (Higashimoto et al., 2009).
Safety and Hazards
The safety information for “2,6-Difluoro-4-isopropyloxybenzyl alcohol” includes several hazard statements: H315, H319, H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338) .
特性
IUPAC Name |
(2,6-difluoro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-7-3-9(11)8(5-13)10(12)4-7/h3-4,6,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNAPHWTAIISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246322 | |
| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-isopropyloxybenzyl alcohol | |
CAS RN |
438049-80-0 | |
| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438049-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)
![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)

![2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine](/img/structure/B3266831.png)





![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)